3-ethyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-ethyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound containing a five-membered ring with two nitrogen atoms This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various catalysts, such as alumina–silica-supported manganese dioxide in water . The reaction typically proceeds at room temperature and yields the desired product in high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly and cost-effective. Techniques such as automated flash chromatography can be employed for purification .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: 3-ethyl-1H-pyrazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are valuable intermediates in organic synthesis and can participate in cross-coupling reactions .
Biology: In biological research, pyrazole derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. They are studied for their interactions with various biological targets, including enzymes and receptors .
Medicine: The compound and its derivatives are investigated for their pharmacological properties, such as anticancer, antiviral, and antifungal activities. They are also explored as potential therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials with specific properties. Its versatility makes it a valuable compound in various industrial applications .
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-methyl-1H-pyrazole-4-carbonitrile
- 5-phenyl-1H-pyrazole-4-carbonitrile
Comparison: 3-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in enzymes or receptors .
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-6-5(3-7)4-8-9-6/h4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWRYAHOHXEWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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